molecular formula C13H15FO3 B1325845 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid CAS No. 951885-04-4

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325845
CAS No.: 951885-04-4
M. Wt: 238.25 g/mol
InChI Key: CJVKMHBZHYKNFP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid is a substituted oxobutyric acid derivative characterized by a 2,2-dimethyl-4-oxobutyric acid backbone and a 5-fluoro-2-methylphenyl substituent. The fluorine atom at the 5-position and the methyl group at the 2-position on the aromatic ring distinguish it from structurally related compounds.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8-4-5-9(14)6-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVKMHBZHYKNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227954
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-04-4
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-fluoro-2-methylbenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of this compound derivatives with carboxylic acid groups.

    Reduction: Formation of 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their substituent variations, sourced from the evidence provided:

Compound Name Substituent on Aromatic Ring CAS Number Source
2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid (Target) 5-fluoro-2-methyl Not provided -
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid 3,4-dimethoxy 862578-42-5
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid 3,4-methylenedioxy 113016-89-0
4-(2,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid 2,5-dimethyl Not provided
4-[(4-Mesylamino)phenyl]-4-oxobutyric acid 4-mesylamino Not listed

Substituent Effects on Physicochemical Properties

  • 3,4-Methylenedioxy Analogue (CAS 113016-89-0) : The fused dioxy ring system enhances rigidity and may improve π-π stacking interactions in biological targets, though it reduces synthetic accessibility .
  • 2,5-Dimethyl Analogue : Methyl groups at both positions increase lipophilicity, favoring membrane permeability but possibly reducing water solubility .
  • 4-Mesylamino Analogue: The sulfonamide group introduces polarity and hydrogen-bonding capacity, which could enhance target selectivity but may compromise blood-brain barrier penetration .

Biological Activity

2,2-Dimethyl-4-(5-fluoro-2-methylphenyl)-4-oxobutyric acid (CAS No. 951885-04-4) is an organic compound known for its structural uniqueness, which includes a fluorinated aromatic ring and a butyric acid moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FO3C_{13}H_{15}FO_3. The presence of the fluorine atom enhances its electronic properties, potentially affecting its biological activity compared to non-fluorinated analogs.

PropertyValue
IUPAC Name4-(5-fluoro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Molecular Weight230.26 g/mol
InChI KeyCJVKMHBZHYKNFP-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins. Additionally, the ketone and carboxylic acid functionalities may form hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various pathogens. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism could involve apoptosis induction through the activation of specific signaling pathways related to cell survival and death.
  • Pharmacological Potential : As a lead compound in drug discovery, its unique structure allows for modifications that could enhance efficacy and reduce toxicity. Research into its pharmacokinetics and bioavailability is ongoing.

Case Studies

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of various derivatives of 4-oxobutanoic acids on cancer cell lines. Results indicated that compounds with similar structures could significantly inhibit cell growth in vitro, suggesting potential for further development as anticancer agents .
  • Antimicrobial Efficacy Testing : A comparative study assessed the antimicrobial properties of fluorinated versus non-fluorinated compounds against Gram-positive and Gram-negative bacteria. The fluorinated derivatives exhibited superior activity, likely due to enhanced membrane permeability .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acidLacks fluorine atomReduced antimicrobial activity
2,2-Dimethyl-4-(5-chloro-2-methylphenyl)-4-oxobutyric acidContains chlorine instead of fluorineAltered electronic properties
2,2-Dimethyl-4-(5-bromo-2-methylphenyl)-4-oxobutyric acidContains bromineDifferent steric characteristics

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